Cas no 4099-81-4 (5’-Iodo-5’-deoxy Adenosine)

5’-Iodo-5’-deoxy Adenosine 化学的及び物理的性質

名前と識別子

-

- 5'-IODO-5'-DEOXYADENOSINE

- 5’-Iodo-5’-deoxy Adenosine

- 5′-Iodo-5′-deoxyadenosine

- 5'-Deoxy-5'-iodoadenosine

- BS-42409

- 2TNH37AEUR

- 5'-Iodoadenosine

- DTXSID10961370

- 5'-Iodo-5'-deoxy Adenosine

- 5 inverted exclamation mark -Iodo-5 inverted exclamation mark -deoxy Adenosine

- Q27255585

- PDSP2_000992

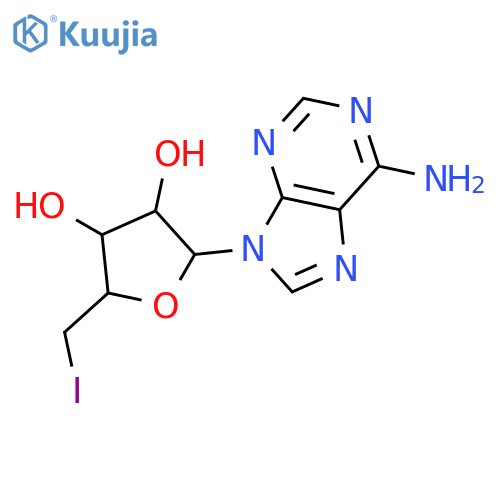

- (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(iodomethyl)tetrahydrofuran-3,4-diol

- F12886

- 4099-81-4

- (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(iodomethyl)tetrahydrofuran-3,4-diol

- UNII-2TNH37AEUR

- 5'-IDA

- 9-(5-Deoxy-5-iodopentofuranosyl)-9H-purin-6-amine

- Adenosine, 5'-deoxy-5'-iodo-

- NS00048198

- PDSP1_001008

- AKOS024282738

- CHEMBL1212981

- SCHEMBL538530

- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(iodomethyl)oxolane-3,4-diol

- (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(iodomethyl)oxolane-3,4-diol

- EINECS 223-864-2

- 5'-Deoxy-5'-iodo-D-adenosine

- BDBM82045

- FUWWLIOFNXNKQR-KQYNXXCUSA-N

- MFCD00005747

- 5'-Deoxy-5'-iodoado

-

- MDL: MFCD00005747

- インチ: InChI=1S/C10H12IN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1

- InChIKey: FUWWLIOFNXNKQR-KQYNXXCUSA-N

- ほほえんだ: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CI)O)O)N

計算された属性

- せいみつぶんしりょう: 376.99800

- どういたいしつりょう: 376.998482

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 119

- ひょうめんでんか: 0

- 互変異性体の数: 3

じっけんとくせい

- 色と性状: オフホワイトまたはベージュ結晶粉末

- 密度みつど: 2.53±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 178-187 °C

- ふってん: 671.1°C at 760 mmHg

- フラッシュポイント: 359.7°C

- 屈折率: 1.95

- ようかいど: 微溶性(1.2 g/l)(25ºC)、

- PSA: 119.31000

- LogP: 0.04390

- ようかいせい: 未確定

5’-Iodo-5’-deoxy Adenosine セキュリティ情報

- セキュリティの説明: S24/25

- ちょぞうじょうけん:-20°C

5’-Iodo-5’-deoxy Adenosine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5’-Iodo-5’-deoxy Adenosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM237756-1g |

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(iodomethyl)tetrahydrofuran-3,4-diol |

4099-81-4 | 95% | 1g |

$*** | 2023-05-30 | |

| TRC | I705000-25mg |

5’-Iodo-5’-deoxy Adenosine |

4099-81-4 | 25mg |

$150.00 | 2023-05-18 | ||

| TRC | I705000-100mg |

5’-Iodo-5’-deoxy Adenosine |

4099-81-4 | 100mg |

$397.00 | 2023-05-18 | ||

| TRC | I705000-50mg |

5’-Iodo-5’-deoxy Adenosine |

4099-81-4 | 50mg |

$219.00 | 2023-05-18 | ||

| Alichem | A159002581-1g |

(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(iodomethyl)tetrahydrofuran-3,4-diol |

4099-81-4 | 95% | 1g |

$1683.00 | 2023-09-02 | |

| abcr | AB462870-50 mg |

5'-Iodo-5'-deoxyadenosine; 95% |

4099-81-4 | 50mg |

€173.00 | 2023-06-15 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I170220-100mg |

5’-Iodo-5’-deoxy Adenosine |

4099-81-4 | 95% | 100mg |

¥1685.90 | 2023-09-02 | |

| A2B Chem LLC | AF60617-250mg |

5'-Iodo-5'-deoxyadenosine |

4099-81-4 | 250mg |

$333.00 | 2023-12-30 | ||

| TRC | I705000-10mg |

5’-Iodo-5’-deoxy Adenosine |

4099-81-4 | 10mg |

$104.00 | 2023-05-18 | ||

| TRC | I705000-250mg |

5’-Iodo-5’-deoxy Adenosine |

4099-81-4 | 250mg |

$ 800.00 | 2023-09-07 |

5’-Iodo-5’-deoxy Adenosine 関連文献

-

Masakazu Kogami,Mamoru Koketsu Org. Biomol. Chem. 2015 13 9405

-

Yasufumi Fuchi,Kouki Watanabe,Misa Shoji,Yuta Ito,Yoshiyuki Hari Org. Biomol. Chem. 2023 21 5203

-

3. Synthetic approaches towards nucleocidin and selected analogues; anti-HIV activity in 4′-fluorinated nucleoside derivativesAnita R. Maguire,Wei-Dong Meng,Stanley M. Roberts,Andrew J. Willetts J. Chem. Soc. Perkin Trans. 1 1993 1795

5’-Iodo-5’-deoxy Adenosineに関する追加情報

5'-Iodo-5'-Deoxy Adenosine: A Comprehensive Overview

5'-Iodo-5'-Deoxy Adenosine (CAS No. 4099-81-4) is a unique nucleoside analog that has garnered significant attention in the fields of biochemistry, pharmacology, and molecular biology. This compound is derived from adenosine, one of the four nucleosides that make up RNA, with a distinctive modification at the 5' position. The substitution of a hydroxyl group with an iodine atom introduces unique chemical and biological properties, making it a valuable tool in research and potential therapeutic applications.

The structure of 5'-Iodo-5'-Deoxy Adenosine is characterized by its ribose sugar moiety, which is modified at the 5' carbon. This modification not only alters its physical properties but also influences its interactions with biological molecules. Recent studies have highlighted its role in antiviral research, particularly in inhibiting viral replication mechanisms. For instance, researchers have explored its potential as an antiviral agent against RNA viruses, including influenza and coronaviruses, by targeting viral polymerases.

One of the most intriguing aspects of 5'-Iodo-5'-Deoxy Adenosine is its ability to act as a substrate for certain enzymes. In enzymatic assays, it has been used to study the activity of nucleoside kinases and other enzymes involved in nucleotide metabolism. This has provided valuable insights into cellular pathways and has implications for drug design targeting enzyme-mediated diseases.

Moreover, 5'-Iodo-5'-Deoxy Adenosine has been utilized in radiolabeling techniques due to the radioactive properties of iodine. This application is particularly relevant in molecular imaging and diagnostics, where it can be used to track biological processes in vivo. Recent advancements in positron emission tomography (PET) have further expanded its utility in this domain.

The synthesis of 5'-Iodo-5'-Deoxy Adenosine involves a multi-step process that includes nucleoside modification and iodination. Researchers have optimized these methods to achieve high yields and purity, ensuring its availability for various applications. The compound's stability under physiological conditions makes it suitable for in vitro and in vivo studies.

In terms of therapeutic potential, 5'-Iodo-5'-Deoxy Adenosine has shown promise as an antiproliferative agent in cancer research. Studies have demonstrated its ability to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. This highlights its potential as a chemotherapeutic agent or as a component in combination therapies.

Another area where 5'-Iodo-5'-Deoxy Adenosine has made significant contributions is in the study of nucleic acid structure and function. Its unique chemical properties allow it to serve as a probe for studying RNA and DNA interactions, providing insights into fundamental biological processes such as transcription and translation.

Despite its numerous applications, the use of 5'-Iodo-5'-Deoxy Adenosine requires careful consideration of safety protocols due to the potential hazards associated with iodinated compounds. Researchers must adhere to standard laboratory practices to minimize risks during handling and experimentation.

In conclusion, 5'-Iodo-5'-Deoxy Adenosine (CAS No. 4099-81-4) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and biological properties continue to drive innovative research, offering new possibilities for drug development, diagnostics, and basic science investigations.